Copper isocaprylate
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Overview
Description
Preparation Methods
Copper(II) 2-ethylhexanoate can be synthesized through several methods. One common synthetic route involves the reaction of copper(II) oxide or copper(II) hydroxide with 2-ethylhexanoic acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization . Industrial production methods often involve similar processes but on a larger scale, ensuring high purity and yield .
Chemical Reactions Analysis
Copper(II) 2-ethylhexanoate undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, where it can be reduced to copper(I) or oxidized to copper(III) under specific conditions.
Substitution Reactions: This compound can undergo ligand exchange reactions, where the 2-ethylhexanoate ligands are replaced by other ligands.
Catalytic Reactions: Copper(II) 2-ethylhexanoate is often used as a catalyst in organic synthesis, such as in Heck-like cyclizations and oxidative coupling reactions.
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like hydrogen peroxide, and various organic ligands . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Copper(II) 2-ethylhexanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Copper(II) 2-ethylhexanoate exerts its effects varies depending on its application. In catalytic reactions, it often acts by coordinating to substrates and facilitating electron transfer processes . The molecular targets and pathways involved include various organic molecules and reaction intermediates, where the copper center plays a crucial role in stabilizing transition states and intermediates .
Comparison with Similar Compounds
Copper(II) 2-ethylhexanoate can be compared to other copper carboxylates, such as copper(II) acetylacetonate and copper(II) trifluoroacetate . While these compounds share similar coordination chemistry, Copper(II) 2-ethylhexanoate is unique in its specific ligand structure, which imparts distinct solubility and reactivity properties . Other similar compounds include copper(II) 2-pyrazinecarboxylate and copper(II) di(2-naphthoate) .
Properties
Molecular Formula |
C16H32CuO4 |
---|---|
Molecular Weight |
351.97 g/mol |
IUPAC Name |
copper;2-ethylhexanoic acid |
InChI |
InChI=1S/2C8H16O2.Cu/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10); |
InChI Key |
SZXCZUDYSKBGSX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.[Cu] |
Origin of Product |
United States |
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